molecular formula C23H29ClN4O4 B12034426 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12034426
M. Wt: 461.0 g/mol
InChI Key: XHXWXAUWKLHOAH-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound, with molecular formula C₂₃H₂₉ClN₄O₄ (average mass: 460.959 Da), features a piperazine core substituted with a 2-chlorobenzyl group and an (E)-configured hydrazone linked to a 3,4,5-trimethoxyphenyl moiety . Its ChemSpider ID is 7910577, and it is characterized by NMR and mass spectrometry data.

Properties

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29ClN4O4/c1-30-20-12-17(13-21(31-2)23(20)32-3)14-25-26-22(29)16-28-10-8-27(9-11-28)15-18-6-4-5-7-19(18)24/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29)/b25-14+

InChI Key

XHXWXAUWKLHOAH-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Condensation Reaction: The next step involves the condensation of 4-(2-chlorobenzyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

    Hydrazide Formation: Finally, the Schiff base is reacted with hydrazine hydrate to yield the target compound, 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitutions on the Aromatic Hydrazone Moiety

The hydrazone component is critical for biological activity. Key analogues include:

5-Bromo-2-fluorophenyl variant (C₂₀H₂₁BrClFN₄O)
  • Molecular Weight : 467.767 Da .
5-Methyl-2-thienyl variant (C₁₉H₂₄ClN₅OS)
  • Molecular Weight : 422.00 Da .
  • Key Differences : The thiophene ring introduces sulfur, which may improve lipophilicity and membrane permeability but reduce hydrogen-bonding capacity.
2-Hydroxy-1-naphthyl variant (C₂₅H₂₅ClN₄O₂)
  • Molecular Weight : 477.01 Da .
2-Oxoindol-3-yl variant (C₂₁H₂₁ClN₆O₂)
  • Molecular Weight : 433.89 Da .

Modifications on the Piperazine Core

The 2-chlorobenzyl substitution on piperazine is conserved in most analogues, but variations include:

4-Chlorophenylpiperazine variant (C₂₅H₂₉ClN₄O₅)
  • Example: Compound 14 in includes a pyridazinone ring linked to 4-chlorophenylpiperazine.
Sulfonylpiperazine Combretastatin Hybrid (C₂₉H₂₇Cl₂N₃O₆S)
  • Example : Compound 5a,b in showed IC₅₀ values of 0.36–7.08 µM against multiple cancer lines .
  • Key Differences : Incorporates a sulfonyl group, enhancing electrostatic interactions with targets.

Physicochemical and Pharmacokinetic Properties

Compound (Substituent) Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Key Structural Features
3,4,5-Trimethoxyphenyl (Main Compound) 460.96 ~3.2 2/6 High lipophilicity, tubulin-binding motif
5-Bromo-2-fluorophenyl 467.77 ~3.5 1/5 Halogenated, electron-deficient aryl
5-Methyl-2-thienyl 422.00 ~2.8 1/4 Thiophene-enhanced bioavailability
2-Hydroxy-1-naphthyl 477.01 ~4.1 2/5 Bulky, planar aromatic system

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.